molecular formula C24H32N4O3S2 B11129511 2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11129511
M. Wt: 488.7 g/mol
InChI Key: LOMSZYMHXZRIEB-MNDPQUGUSA-N
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Description

2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of pyrido[1,2-a]pyrimidin-4-one and thiazolidinone, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-a]pyrimidin-4-one core.

    Introduction of the Dipropylamino Group: The dipropylamino group is introduced via nucleophilic substitution reactions, often using dipropylamine and a suitable leaving group.

    Synthesis of the Thiazolidinone Moiety: The thiazolidinone ring is synthesized through the reaction of a thioamide with an α-halo ketone.

    Coupling of the Two Fragments: The final step involves coupling the thiazolidinone moiety with the pyrido[1,2-a]pyrimidin-4-one core, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The amino and ethoxypropyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used to study enzyme interactions, particularly those involving thiazolidinone and pyrido[1,2-a]pyrimidin-4-one derivatives.

Medicine

Potential medicinal applications include the development of new drugs targeting specific enzymes or receptors. The compound’s structure suggests it could interact with a variety of biological targets.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazolidinone moiety may inhibit enzyme activity by mimicking natural substrates, while the pyrido[1,2-a]pyrimidin-4-one core could interact with nucleic acids or proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 9-methyl group in 2-(dipropylamino)-3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one may confer unique properties such as increased lipophilicity, altered binding affinity to biological targets, and distinct chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C24H32N4O3S2

Molecular Weight

488.7 g/mol

IUPAC Name

(5Z)-5-[[2-(dipropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H32N4O3S2/c1-5-11-26(12-6-2)21-18(22(29)27-13-8-10-17(4)20(27)25-21)16-19-23(30)28(24(32)33-19)14-9-15-31-7-3/h8,10,13,16H,5-7,9,11-12,14-15H2,1-4H3/b19-16-

InChI Key

LOMSZYMHXZRIEB-MNDPQUGUSA-N

Isomeric SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCOCC

Canonical SMILES

CCCN(CCC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCCOCC

Origin of Product

United States

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